molecular formula C14H12N2O2S B2862045 2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1444694-56-7

2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2862045
CAS RN: 1444694-56-7
M. Wt: 272.32
InChI Key: ZGLBUAOGKASUSF-UHFFFAOYSA-N
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Description

The compound “2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . Thiazoles, the group to which this compound belongs, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

Scientific Research Applications

Synthesis and Molecular Structure

A study highlighted the preparation of a compound with a similar structural motif, emphasizing the importance of intramolecular C—H⋯O hydrogen-bonding and C—H⋯π interactions in stabilizing the molecular structure and packing. This research sheds light on the synthetic routes and structural characteristics essential for understanding the applications of such compounds (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).

Catalytic Synthesis

Another study explored the microwave catalytic synthesis of a structurally similar compound, showcasing the efficiency and effectiveness of microwave technology in optimizing synthesis parameters such as microwave power, reaction time, and material ratio. This research presents a valuable approach to the synthesis of these compounds, with significant implications for their production and application in various scientific domains (Li Jin-jin, 2009).

Computational and Experimental Analyses

Research combining experimental and theoretical approaches provided comprehensive insights into the molecular structure of a related compound. Through IR-NMR spectroscopy, X-ray diffraction, and computational methods, the study offers a deep understanding of the molecular geometry, vibrational frequencies, and chemical shift values, crucial for the development of new materials and molecules (N. Özdemir, M. Dinçer, A. Cukurovalı, 2010).

Corrosion Inhibition

A study on aza-pseudopeptides, including a compound structurally akin to "2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione," evaluated their efficacy as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the potential application of these compounds in protecting metals from corrosion, highlighting their importance in industrial and engineering contexts (R. Chadli, A. ELherri, H. Elmsellem, et al., 2017).

Hypoglycemic Agents

Another aspect of research investigated cyclic malonic acid derivatives and related 1,3-dicarbonyl structures for their insulin-sensitizing activity, suggesting potential applications of these compounds in the development of new treatments for diabetes (H. Shinkai, S. Onogi, M. Tanaka, et al., 1998).

Safety and Hazards

While specific safety and hazard information for “2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is not available, it’s worth noting that some thiazole derivatives can cause severe skin burns and eye damage, and can be harmful if swallowed .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields and their pharmaceutical and biological activities . Thus, future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-9(2)19-12(15-8)7-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLBUAOGKASUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

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